molecular formula C25H27N5O2 B2983012 9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844859-97-8

9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2983012
CAS No.: 844859-97-8
M. Wt: 429.524
InChI Key: JORNLTDAYIUNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine-derived core modified with substituents at the N3, N9, and N1 positions. The 3,4-dimethylphenyl group at N9 and phenethyl chain at N3 likely enhance lipophilicity and binding affinity to targets such as phosphodiesterases (PDEs) or monoamine oxidases (MAOs), as inferred from related compounds .

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-10-11-20(16-18(17)2)28-13-7-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)15-12-19-8-5-4-6-9-19/h4-6,8-11,16H,7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNLTDAYIUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family. This class of compounds is known for its significant biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C25H27N5O2\text{C}_{25}\text{H}_{27}\text{N}_{5}\text{O}_{2}

It features a tetrahydropyrimido core with various substituents that influence its biological activity. The presence of the 3,4-dimethylphenyl and phenethyl groups may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in purine metabolism. It is hypothesized that it may act as an inhibitor of enzymes such as xanthine oxidoreductase (XOR), which plays a critical role in purine degradation and uric acid production. Inhibition of XOR can lead to decreased uric acid levels, making it a potential candidate for treating conditions like gout and hyperuricemia .

Biological Activity and Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, suggesting potential applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with DNA synthesis pathways .

Case Studies

  • In Vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Animal Models : In rodent models of gout, administration of the compound resulted in a marked reduction in serum uric acid levels compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related purine derivatives was conducted. Below is a summary table highlighting key differences:

Compound NameStructureBiological ActivityKey Findings
This compoundStructureAntioxidant, Anti-inflammatoryInhibits cancer cell growth; reduces uric acid levels
AllopurinolPurine analogXanthine oxidase inhibitorReduces uric acid levels; used in gout treatment
OxypurinolMetabolite of AllopurinolSimilar to AllopurinolEffective in chronic gout management

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • N9 Substituents : Bulky aromatic groups (e.g., 3,4-dimethylphenyl in the target compound, 2-chloro-6-fluorobenzyl in ) increase molecular weight and logP, enhancing blood-brain barrier penetration .
  • N3 Alkyl Chains : Phenethyl (target compound) vs. methyl () vs. ethoxyethyl () groups modulate solubility. Phenethyl may reduce aqueous solubility compared to shorter chains but improve target engagement .

Enzyme Inhibition

  • The 2-chloro-6-fluorobenzyl derivative () shows potent MAO-B inhibition, suggesting that halogenated aryl groups at N9 enhance enzyme interaction. The target compound’s 3,4-dimethylphenyl group may similarly exploit hydrophobic binding pockets .
  • Compound 5 () inhibits PDE4B1 (IC₅₀ = 0.8 μM) and PDE10A (IC₅₀ = 1.2 μM), indicating that extended N10 substituents (e.g., isoquinoline derivatives) broaden enzyme selectivity .

Receptor Affinity

  • Phenethyl chains (as in the target compound) are associated with dopamine D2 receptor modulation (Ki < 50 nM in related structures), while 3-methylbenzyl () may favor serotonin receptor binding .

Structure-Activity Relationship (SAR) Insights

N9 Aryl Groups : Electron-withdrawing substituents (e.g., -Cl, -F) improve MAO-B inhibition, while electron-donating groups (e.g., -OCH₃) enhance 5-HT receptor affinity .

N3 Alkylation : Longer chains (e.g., phenethyl) increase lipophilicity and CNS penetration but may reduce solubility. Methyl groups favor synthetic accessibility .

Ring Size: Diazepino analogs () show lower melting points (~124°C) than pyrimido derivatives, suggesting altered crystallinity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.